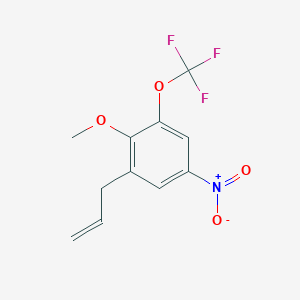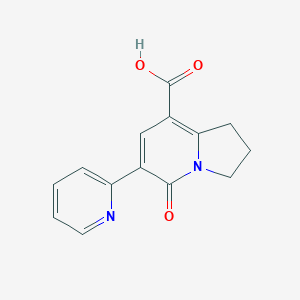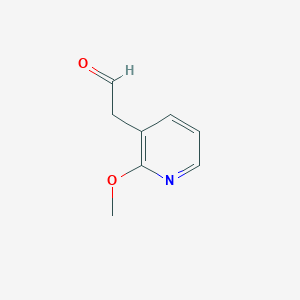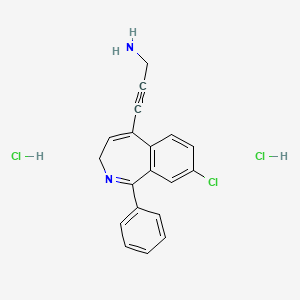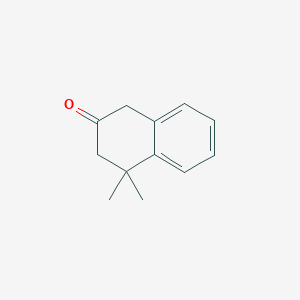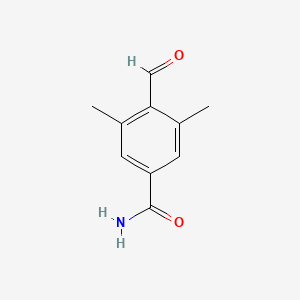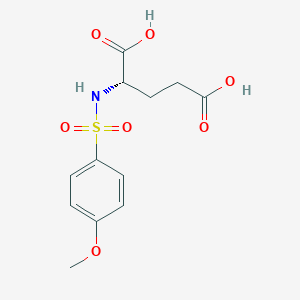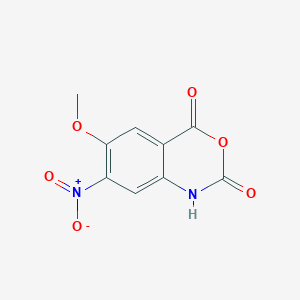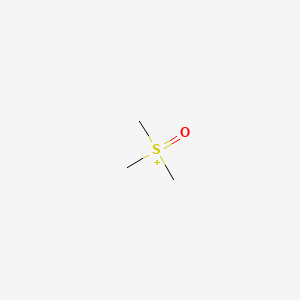
Trimethylsulfoxonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Trimethylsulfoxonium can be synthesized by reacting dimethyl sulfoxide with iodomethane. The reaction typically involves refluxing the mixture for 24 hours at 80°C, followed by cooling, filtering, and washing the crude solid product with acetone . Another method involves the oxidation of trimethylsulfonium salts with ruthenium tetroxide in the presence of an inert solvent .
Industrial Production Methods
Industrial production of sulfoxonium, trimethyl- often follows the same synthetic routes as laboratory preparation, with adjustments for scale and efficiency. The reaction of dimethyl sulfoxide with iodomethane is commonly used, ensuring excess iodomethane to drive the reaction to completion .
化学反応の分析
Types of Reactions
Trimethylsulfoxonium undergoes several types of chemical reactions, including:
Oxidation: Conversion to dimethyloxosulfonium methylide.
Substitution: Reaction with carbonyl compounds to form epoxides.
Cyclopropanation: Reaction with α,β-unsaturated esters to form cyclopropyl esters
Common Reagents and Conditions
Sodium hydride: Used to generate dimethyloxosulfonium methylide from sulfoxonium, trimethyl-.
Carbonyl compounds: React with the ylide to form epoxides.
α,β-Unsaturated esters: React with the ylide to form cyclopropyl esters
Major Products
Epoxides: Formed from the reaction with carbonyl compounds.
Cyclopropyl esters: Formed from the reaction with α,β-unsaturated esters
科学的研究の応用
Trimethylsulfoxonium has several scientific research applications:
Chemistry: Used as a methylene-transfer reagent in the synthesis of epoxides and cyclopropyl esters
Biology: Utilized in the study of enzyme-catalyzed reactions involving sulfur ylides.
Industry: Employed in the production of fine chemicals and pharmaceuticals
作用機序
The primary mechanism of action for sulfoxonium, trimethyl- involves the generation of dimethyloxosulfonium methylide, which acts as a methylene-transfer reagent. This ylide reacts with carbonyl compounds to form epoxides through a nucleophilic addition mechanism. The ylide can also react with α,β-unsaturated esters to form cyclopropyl esters via a cyclopropanation reaction .
類似化合物との比較
Trimethylsulfoxonium is similar to other sulfoxonium and sulfonium ylides, as well as diazo compounds. it is unique in its stability and ease of handling compared to diazo compounds, which are often more reactive and hazardous . Similar compounds include:
Sulfonium ylides: Used in similar methylene-transfer reactions but are generally less stable.
Diazo compounds: Highly reactive and used in similar transformations but pose greater safety risks
This compound stands out due to its balance of reactivity and stability, making it a valuable reagent in synthetic chemistry .
特性
CAS番号 |
47987-92-8 |
|---|---|
分子式 |
C3H9OS+ |
分子量 |
93.17 g/mol |
InChI |
InChI=1S/C3H9OS/c1-5(2,3)4/h1-3H3/q+1 |
InChIキー |
YRYSAWZMIRQUBO-UHFFFAOYSA-N |
正規SMILES |
C[S+](=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8643838.png)
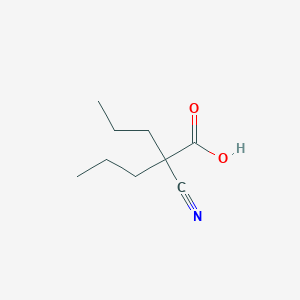
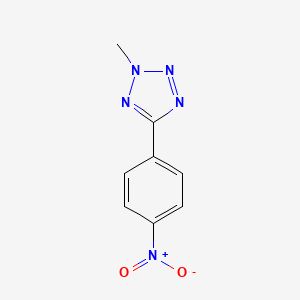
![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)
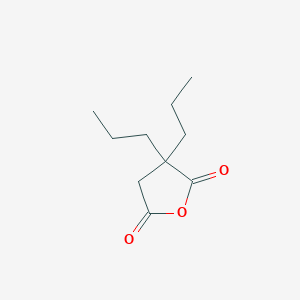
![2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B8643876.png)
